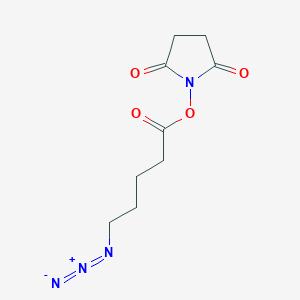

N3-C4-NHS ester

説明

Historical Development and Chemical Context

The development of 5-azidopentanoic acid N-hydroxysuccinimide ester emerged from the intersection of two significant advances in chemical biology: the evolution of N-hydroxysuccinimide ester chemistry for protein modification and the rise of azide-alkyne cycloaddition reactions in bioconjugation applications. The compound's synthesis involves the activation of 5-azidopentanoic acid using carbodiimide crosslinkers in the presence of N-hydroxysuccinimide, creating a stable activated ester that maintains reactivity toward primary amines while preserving the azide functionality for subsequent click chemistry reactions. This synthetic approach builds upon decades of research into activated ester chemistry, where N-hydroxysuccinimide esters have been recognized as among the most reliable and selective reagents for targeting primary amines in biological systems.

The historical context of this compound's development reflects the broader evolution of bioorthogonal chemistry, where researchers sought to create chemical reactions that could proceed efficiently and selectively in complex biological environments without interfering with native biomolecular processes. The incorporation of azide functionality into bioconjugation reagents represents a significant advancement in this field, as azides are essentially absent from natural biological systems, ensuring high selectivity and minimal background reactivity. The compound's design philosophy exemplifies the principle of orthogonal reactivity, where different functional groups can be selectively addressed through distinct chemical pathways, enabling complex multi-step synthetic strategies in biological contexts.

The synthetic methodology for preparing 5-azidopentanoic acid N-hydroxysuccinimide ester typically involves dissolving N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 5-azidopentanoic acid in dimethylformamide, followed by incubation under controlled temperature conditions to ensure complete activation of the carboxylic acid functionality. This preparation method has been refined through extensive research to optimize yield, purity, and stability of the final product, with reaction conditions carefully controlled to prevent unwanted side reactions that could compromise the integrity of either functional group. The resulting compound maintains high purity levels, typically exceeding 95%, making it suitable for demanding research applications where consistent performance is essential.

Significance in Click Chemistry and Bioconjugation

The significance of 5-azidopentanoic acid N-hydroxysuccinimide ester in click chemistry applications stems from its ability to serve as a versatile intermediary that bridges traditional protein modification techniques with modern bioorthogonal chemistry approaches. The compound's azide group enables participation in both copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions, providing researchers with flexible options for creating stable triazole linkages under diverse experimental conditions. In copper-catalyzed reactions, the azide functionality reacts with terminal alkynes in the presence of copper catalysts to form 1,2,3-triazole rings, while in strain-promoted reactions, the azide can react with strained alkynes such as dibenzocyclooctyne or bicyclononyne groups without requiring metallic catalysts.

The bioconjugation applications of this compound extend across multiple research domains, including the development of antibody-drug conjugates where precise drug attachment is crucial for therapeutic efficacy. In these applications, the N-hydroxysuccinimide ester functionality targets primary amines present on lysine residues or N-terminal amino groups of antibodies, creating stable amide linkages that serve as attachment points for subsequent click chemistry reactions. This two-step approach offers significant advantages over direct conjugation methods, as it allows for controlled stoichiometry and site-specific modification while maintaining the biological activity of the target protein. The resulting conjugates demonstrate enhanced stability and improved pharmacological properties compared to those prepared using conventional conjugation techniques.

Research applications have demonstrated the compound's utility in synthesizing complex oligonucleotide conjugates, where DNA sequences modified with amino groups can be efficiently labeled with azide functionality for subsequent attachment to fluorescent probes, drugs, or other biomolecules. These applications have proven particularly valuable in the development of molecular probes for imaging applications and in the creation of nucleic acid-based therapeutic agents. The reliability and efficiency of the conjugation process have made this compound an essential tool in nucleic acid chemistry, where precise control over modification sites and conjugation stoichiometry is critical for maintaining biological function.

The compound's role in fluorescent labeling applications has been extensively documented, with studies showing its effectiveness in creating stable conjugates with various fluorescent dyes and reporter molecules. The click chemistry approach enabled by this compound offers several advantages over traditional fluorescent labeling methods, including improved stability of the resulting conjugates, reduced background fluorescence, and the ability to perform labeling reactions under mild conditions that preserve protein structure and function. These properties have made it particularly valuable for applications in live-cell imaging and protein trafficking studies, where maintaining native protein behavior is essential for obtaining meaningful biological insights.

Structure-Function Relationship

The molecular structure of 5-azidopentanoic acid N-hydroxysuccinimide ester embodies a carefully designed balance of reactivity and stability that enables its dual functionality in bioconjugation applications. The compound features a five-carbon alkyl chain that serves as a flexible spacer between the azide and N-hydroxysuccinimide ester functional groups, providing sufficient molecular flexibility to accommodate diverse geometric constraints while maintaining appropriate reactivity for both functional groups. This spacer length has been optimized through extensive structure-activity relationship studies to provide an ideal balance between accessibility and stability, ensuring that both reactive sites can function effectively without mutual interference.

The azide functional group, located at the terminal position of the pentanoic acid chain, exhibits the characteristic linear geometry and electronic properties that make azides excellent participants in cycloaddition reactions. The electron-withdrawing nature of the azide group contributes to the compound's stability under normal storage conditions while maintaining high reactivity toward alkynes in the presence of appropriate catalysts or reaction partners. The positioning of the azide group at the chain terminus maximizes its accessibility for click chemistry reactions while minimizing potential steric hindrance from the rest of the molecule. Studies have shown that this terminal positioning is crucial for achieving high reaction yields and rapid kinetics in bioconjugation applications.

The N-hydroxysuccinimide ester moiety represents a highly optimized leaving group system that provides excellent reactivity toward primary amines while maintaining stability in organic solvents and under typical storage conditions. The cyclic imide structure of the N-hydroxysuccinimide group creates a highly electrophilic carbonyl carbon that readily undergoes nucleophilic attack by primary amines, forming stable amide bonds with the concomitant release of N-hydroxysuccinimide. This reaction mechanism proceeds efficiently under mild aqueous conditions at physiological pH ranges, making it particularly suitable for biological applications where harsh reaction conditions could denature or damage target biomolecules.

The structure-function relationship of this compound also encompasses important considerations regarding its stability and reactivity profile under various experimental conditions. The azide group demonstrates remarkable stability toward hydrolysis, oxidation, and thermal decomposition under normal laboratory conditions, while remaining highly reactive toward appropriately activated alkyne partners. This stability profile makes the compound suitable for long-term storage and enables its use in multi-step synthetic protocols where intermediate stability is crucial. Conversely, the N-hydroxysuccinimide ester functionality exhibits controlled reactivity that proceeds efficiently with primary amines while showing minimal reactivity toward secondary amines, alcohols, and other potential nucleophiles present in biological systems.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPYOOVTLZAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456258 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478801-48-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件: N3-C4-NHS エステルの合成は、アジド含有化合物とN-ヒドロキシスクシンイミドエステルとの反応を含みます。この反応は、通常、トリエチルアミンなどの塩基の存在下、穏やかな条件下で行われます。 アジド基は、ハロゲン化前駆体をアジ化ナトリウムと反応させる求核置換反応によって導入されます .

工業的生産方法: N3-C4-NHS エステルの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を注意深く制御することが含まれます。 生成物は、カラムクロマトグラフィーや再結晶などの手法を用いて精製されます .

化学反応の分析

科学研究への応用

化学: N3-C4-NHS エステルは、標的がん治療に不可欠な抗体薬物複合体 (ADC) の合成に広く使用されています。 抗体を細胞毒性薬に接続するリンカーとして機能し、安定性と特異性を確保します.

生物学: 生物学的研究において、N3-C4-NHS エステルは、生体分子の標識と追跡に使用されます。 クリックケミストリー反応を起こす能力により、生体共役やイメージング研究に役立つ貴重なツールとなっています.

医学: 医学において、N3-C4-NHS エステルは、標的薬物送達システムの開発に使用されています。 ADCにおける役割により、治療薬を癌細胞に正確に送達することが可能になり、副作用を最小限に抑え、治療効果を向上させることができます.

産業: 産業セクターでは、N3-C4-NHS エステルは、診断ツールやバイオセンサーの製造に使用されています。 さまざまな生体分子と安定な複合体を形成する能力により、高度な診断技術の開発に不可欠な成分となっています.

科学的研究の応用

Chemistry: N3-C4-NHS ester is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring stability and specificity .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and imaging studies .

Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. Its role in ADCs allows for the precise delivery of therapeutic agents to cancer cells, minimizing side effects and improving treatment efficacy .

Industry: In the industrial sector, this compound is used in the production of diagnostic tools and biosensors. Its ability to form stable conjugates with various biomolecules makes it an essential component in the development of advanced diagnostic technologies .

作用機序

N3-C4-NHS エステルは、クリックケミストリー反応に関与するアジド基を通じてその効果を発揮します。アジド基は、アルキン基と反応して安定なトリアゾール環を形成します。 この反応は非常に特異的で効率的であり、N3-C4-NHS エステルを生体共役のための貴重なツールとなっています .

分子標的と経路:

アジド基: アジド基は、生体分子のアルキン基を標的にし、安定なトリアゾール環の形成を促進します。

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-azidopentanoic acid NHS ester with structurally related NHS-azide reagents, highlighting key differences in reactivity, solubility, and applications:

Key Comparative Insights:

Reactivity and Stability:

- Electron-withdrawing groups (e.g., nitro in 5-azido-2-nitrobenzoic acid NHS ester) increase NHS ester reactivity, enabling faster amine conjugation .

- Aliphatic chain length inversely correlates with solubility in aqueous buffers. Shorter chains (e.g., 5-carbon) offer moderate hydrophilicity, while longer chains (e.g., 8-carbon) enhance membrane permeability .

Functional Versatility: Heterobifunctional reagents (e.g., 5-azidopentanoic acid NHS ester) are preferred for sequential conjugation (amine → azide), whereas homobifunctional reagents (e.g., suberic acid bis-NHS ester) target amine-amine crosslinks . Photoactivatable variants (e.g., 5-azido-2-nitrobenzoic acid NHS ester) enable UV-triggered crosslinking, ideal for studying transient molecular interactions .

Applications in Drug Development: Non-cleavable linkers (e.g., 5-azidopentanoic acid NHS ester) improve ADC serum stability but require lysosomal degradation for payload release . Biotinylated NHS esters are niche tools for detection assays, lacking the azide functionality required for click chemistry .

生物活性

5-Azidopentanoic acid N-hydroxysuccinimide ester (AP-NHS) is a compound of significant interest in bioconjugation chemistry due to its unique reactivity and ability to form stable linkages with biomolecules. This article examines the biological activity of AP-NHS, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in drug delivery systems.

Target of Action

AP-NHS primarily targets primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The compound features an azide group that can engage in "Click Chemistry," specifically reacting with alkynes to form stable triazole linkages, which are crucial for bioconjugation processes .

Mode of Action

The azide group in AP-NHS allows for selective labeling of biomolecules. Upon reaction with alkyne-containing partners, it facilitates the formation of a covalent bond that enhances the stability and functionality of the resultant conjugate. This property is particularly useful in creating targeted drug delivery systems and imaging agents.

Biochemical Interactions

AP-NHS interacts with various biomolecules, influencing their activity and function. It can act as a substrate or inhibitor for specific enzymes, leading to changes in catalytic activity. The interactions may involve covalent bonding, hydrogen bonding, or van der Waals forces, depending on the biochemical context .

Cellular Effects

The compound has profound effects on cellular processes. It can modulate cell signaling pathways and gene expression by influencing the activity of signaling proteins. For instance, AP-NHS can alter transcription factor interactions, thereby affecting gene transcription and cellular responses to stimuli .

Case Studies

- Drug Delivery Systems : AP-NHS has been utilized in developing advanced drug delivery systems. In a study involving pancreatic cancer therapy, AP-NHS was incorporated into a triple-loaded albumin conjugate. The resulting prodrug demonstrated reduced toxicity compared to free drugs while maintaining efficacy upon enzymatic activation by β-glucuronidase .

- Click Chemistry Applications : Research highlights the application of AP-NHS in synthesizing bioconjugates through click chemistry. For example, it was used to create conjugates with oligonucleotides, enhancing their stability and targeting capabilities in cancer treatment protocols .

Dosage Effects

The biological activity of AP-NHS varies significantly with dosage levels. In animal models:

- Low Doses : Beneficial effects such as enhanced enzyme activity and modulation of gene expression were observed.

- High Doses : Adverse effects including cellular damage were noted, emphasizing the importance of determining an optimal therapeutic window for its application .

Metabolic Pathways

AP-NHS is involved in various metabolic pathways through its interactions with enzymes and cofactors. Its metabolism can lead to the production of intermediate metabolites that further participate in biochemical reactions, influencing metabolic flux within cells .

Transport and Distribution

The transport mechanisms of AP-NHS within biological systems are critical for its efficacy. It interacts with cellular transporters that facilitate its movement across membranes. The localization within specific cellular compartments significantly impacts its biological activity and interaction with target biomolecules .

Q & A

Advanced Research Question

- Mass Spectrometry (MS) : Detects mass shifts in labeled proteins/peptides (e.g., +227 Da for 5-azidopentanoic acid adducts) .

- Fluorescence Assays : Use azide-compatible fluorophores (e.g., DBCO-Cy5) for click chemistry-based quantification .

- UV-Vis Spectroscopy : Measure absorbance at 260–280 nm to estimate NHS ester-to-protein molar ratios .

How does spacer length (pentanoic acid) impact conjugation efficiency in protein labeling?

Advanced Research Question

The 5-carbon spacer:

- Reduces Steric Hindrance : Facilitates access to buried lysine residues in proteins .

- Improves Solubility : Enhances water solubility compared to shorter-chain NHS esters .

- Validation : Compare labeling yields using spacers of varying lengths (C3 vs. C5) via SDS-PAGE or HPLC .

What safety precautions are critical when handling 5-azidopentanoic acid NHS ester?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of azide-containing dust .

- Storage : Store desiccated at -20°C to prevent hydrolysis and azide degradation .

How can residual NHS esters be efficiently removed post-conjugation?

Advanced Research Question

- Dialysis : Use 10 kDa MWCO membranes in PBS (pH 7.4) for 24 hours .

- Size-Exclusion Chromatography : Separate labeled proteins from small-molecule contaminants .

- Ethanolamine Quenching : Block excess esters with 1 M ethanolamine (pH 8.5) for 30 minutes .

What are the limitations of using 5-azidopentanoic acid NHS ester in live-cell labeling?

Advanced Research Question

- Cytotoxicity : Copper catalysts in CuAAC are toxic; consider strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Membrane Impermeability : The NHS ester’s negative charge limits cell entry; use membrane-permeable pro-drugs .

How does pH affect the reaction kinetics of NHS ester-amine coupling?

Basic Research Question

- Optimal pH : 8.0–8.5 (lysine ε-amine pKa ~10.5; lower pH increases protonation and reduces reactivity) .

- Compromise : Higher pH accelerates hydrolysis but improves amine reactivity. Use buffers like borate (pH 8.5) for balance .

Can 5-azidopentanoic acid NHS ester be used for crosslinking in heterogeneous systems (e.g., nanoparticles)?

Advanced Research Question

Yes, functionalize nanoparticles (e.g., Fe3O4@SiO2) by:

Surface Activation : Introduce amines using (3-aminopropyl)triethoxysilane (APTES).

Conjugation : React with NHS ester (2 mg/mL in DMF, 2 hours).

Click Chemistry : Attach alkyne-modified targeting ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。